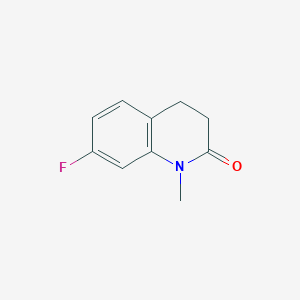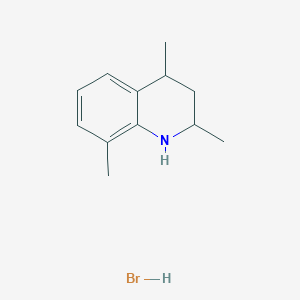
5-(Dimethylamino)pentanenitrile hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)pentanenitrile hydrobromide is a chemical compound with the molecular formula C7H15BrN2. It is a derivative of pentanenitrile, featuring a dimethylamino group attached to the fifth carbon atom. This compound is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pentanenitrile hydrobromide typically involves the following steps:
Synthesis of Pentanone: The initial step involves the synthesis of pentanone.
Cyanation of Pentanone: Pentanone is then subjected to cyanation, where a cyano group is introduced.
Addition of Dimethylamine: Under alkaline conditions, dimethylamine is added to the cyanated pentanone to form 5-(Dimethylamino)pentanenitrile.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)pentanenitrile hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 5-(Dimethylamino)pentanenitrile.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)pentanenitrile hydrobromide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)pentanenitrile hydrobromide involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules. The compound can participate in various pathways, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)pentanenitrile: The parent compound without the hydrobromide group.
5-(Methylamino)pentanenitrile: A similar compound with a methylamino group instead of a dimethylamino group.
5-(Ethylamino)pentanenitrile: A compound with an ethylamino group.
Uniqueness
5-(Dimethylamino)pentanenitrile hydrobromide is unique due to the presence of the hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-(dimethylamino)pentanenitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-9(2)7-5-3-4-6-8;/h3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKCJXKETJQVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)



![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)


![C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide](/img/structure/B6319648.png)
